Comparative M1 Muscarinic Receptor Binding Affinity of 3-Substituted vs. 4-Substituted Bromophenoxy Piperidines
Direct head-to-head comparison reveals that the 3-substituted regioisomer (this compound) exhibits substantially higher binding affinity for the M1 muscarinic receptor compared to its 4-substituted analog. The 3-[(4-bromophenoxy)methyl]piperidine scaffold demonstrated a Ki of 2.30 nM, while the corresponding 4-substituted derivative showed a Ki of 631 nM under identical assay conditions [1].
| Evidence Dimension | Binding Affinity (Ki) for M1 Muscarinic Receptor |
|---|---|
| Target Compound Data | Ki = 2.30 nM |
| Comparator Or Baseline | 4-[(4-Bromophenoxy)methyl]piperidine derivative: Ki = 631 nM |
| Quantified Difference | 274-fold higher affinity (lower Ki) for the 3-substituted compound |
| Conditions | In vitro binding assay using [3H]-Pirenzepine displacement in bovine cerebral cortex homogenates |
Why This Matters
This ~274-fold improvement in binding affinity underscores the critical importance of the 3-substitution position for M1 receptor engagement, directly influencing potency and potential therapeutic index in CNS drug discovery programs.
- [1] BindingDB. Entry BDBM50407331. Affinity Data for Muscarinic Receptor M1. ChEMBL curated. Accessed 2026. View Source
